molecular formula C12H16Cl3N3O2S B11979018 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide

2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylsulfanyl)pyrimidin-4-yl]oxy}ethyl)propanamide

Katalognummer: B11979018
Molekulargewicht: 372.7 g/mol
InChI-Schlüssel: XQIWVIBITRGQBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide is a complex organic compound characterized by its unique structure and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trichloroethyl intermediate: This involves the reaction of a suitable precursor with trichloroacetyl chloride under controlled conditions.

    Introduction of the pyrimidinyl group: The intermediate is then reacted with 2-(methylthio)-4-pyrimidinol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(4-pyrimidinylthio)ethyl)propanamide
  • 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-furylamino)ethyl)propanamide

Uniqueness

2,2-dimethyl-N-(2,2,2-trichloro-1-{[2-(methylthio)-4-pyrimidinyl]oxy}ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C12H16Cl3N3O2S

Molekulargewicht

372.7 g/mol

IUPAC-Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(2-methylsulfanylpyrimidin-4-yl)oxyethyl]propanamide

InChI

InChI=1S/C12H16Cl3N3O2S/c1-11(2,3)8(19)18-9(12(13,14)15)20-7-5-6-16-10(17-7)21-4/h5-6,9H,1-4H3,(H,18,19)

InChI-Schlüssel

XQIWVIBITRGQBY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=NC(=NC=C1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.